molecular formula C24H19FN2O4S B2526455 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate CAS No. 851093-23-7

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate

Cat. No.: B2526455
CAS No.: 851093-23-7
M. Wt: 450.48
InChI Key: ULFGHQQBJSFWLN-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate is a useful research compound. Its molecular formula is C24H19FN2O4S and its molecular weight is 450.48. The purity is usually 95%.
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Scientific Research Applications

Photo-Switch and Logic Gate Applications

Compounds containing a pyrazolone-ring unit demonstrate reversible photochromic properties under UV light irradiation and heating, showcasing their potential for photo-switch applications and INHIBIT logic gate construction. The photochromic mechanism involves intra- and intermolecular double-proton transfer, suggesting applications in molecular electronics and photonics. This highlights the versatility of pyrazolone derivatives in developing advanced materials for electronic and photonic devices (Xie et al., 2009).

Synthetic Applications

Pyrazolone derivatives undergo regioselective reactions to form unsymmetrical dialkyl-arylpyrazoles, offering a practical synthesis approach for complex organic molecules. These reactions provide insights into regioselectivity and open pathways for synthesizing novel organic compounds with potential applications in pharmaceuticals and materials science (Wang, Tan, Zhang, 2000).

Anticancer Activity

Fluorinated benzo[b]pyran derivatives, related to pyrazolone structures, exhibit significant anti-lung cancer activity. This suggests the potential of pyrazolone derivatives in developing new anticancer agents, highlighting the importance of structural modification in enhancing biological activity (Hammam et al., 2005).

Structural and Conformational Studies

Studies on the crystal structure and hydrogen-bonding patterns of pyrazolone derivatives provide insights into their conformational behaviors. These findings are crucial for understanding the molecular basis of their applications and for designing molecules with desired properties (Portilla et al., 2007).

Carbohydrate Analysis

Pyrazolone derivatives serve as fluorescent tags for the analysis of carbohydrates, demonstrating the utility of these compounds in biochemical and analytical applications. This opens new avenues for the sensitive detection and analysis of biological molecules, contributing to advancements in bioanalytical chemistry (Cai et al., 2014).

Future Directions

Pyrazole-containing compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Therefore, “3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-fluorobenzoate” could potentially be used in these areas in the future.

Properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O4S/c1-16-12-14-19(15-13-16)32(29,30)22-17(2)26-27(18-8-4-3-5-9-18)23(22)31-24(28)20-10-6-7-11-21(20)25/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFGHQQBJSFWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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